N,N-dimethyl-2-{[(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting with the formation of key intermediates such as 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides or cyclocondensation of amino-carboxamides to form tetrahydro or dihydropyrazolo diazepines. A practical method developed for synthesizing an orally active CCR5 antagonist highlights the synthesis process of similar compounds through esterification, Claisen type reactions, and Suzuki−Miyaura reactions without the need for chromatographic purification (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex ring systems, which are often elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The detailed structure elucidation process of a new cannabimimetic designer drug with a highly substituted pyrazole skeleton, for example, demonstrates the intricacies involved in analyzing these molecules (Girreser et al., 2016).
properties
IUPAC Name |
N,N-dimethyl-2-[(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-25(2)22(29)26-10-5-11-27-20(15-26)13-19(24-27)14-23-21(28)18-9-8-16-6-3-4-7-17(16)12-18/h3-4,6-7,13,18H,5,8-12,14-15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLDPAJCYUIPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCN2C(=CC(=N2)CNC(=O)C3CCC4=CC=CC=C4C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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